PSMA-ligand-1

Description

Significance of PSMA as a Biological Target and Biomarker in Preclinical Research

PSMA's role as a biological target stems from its high expression levels in prostate cancer cells, which increase with tumor stage and grade emjreviews.comaacrjournals.org. This elevated expression, along with its presence on the neovasculature of various solid tumors, underscores its potential as a versatile biomarker and therapeutic target emjreviews.comaacrjournals.org. In preclinical research, PSMA serves as a critical indicator for identifying and localizing prostate cancer lesions. The development of PSMA-targeting ligands, such as PSMA-ligand-1, allows researchers to leverage this overexpression for diagnostic imaging (e.g., PET/CT) and therapeutic interventions nih.govemjreviews.com. Preclinical studies have demonstrated that PSMA expression levels correlate with tumor aggressiveness and can predict outcomes after treatment nih.gov. The ability of PSMA-ligand-1 to bind specifically to PSMA-expressing cells in preclinical models validates its significance as a tool for investigating PSMA-related biology and therapeutic strategies researchgate.netmdpi.com.

Overview of the Evolution of PSMA-Targeted Ligands in Research Contexts

The journey of PSMA-targeted ligands began with early antibody development, such as the 7E11-C5 antibody, which led to the first FDA-approved imaging agent, 111In-capromab pendetide (B12302954) snmjournals.orgnih.gov. Subsequent research shifted towards small-molecule inhibitors, recognizing their advantages in terms of smaller size, better tissue penetration, and faster blood clearance diva-portal.orgresearchgate.net. The development of urea-based inhibitors, like those targeting glutamate (B1630785) carboxypeptidase II (GCP-II), a central nervous system analog of PSMA, paved the way for pivoting these compounds to PSMA-targeting agents snmjournals.orgnih.govsnmjournals.org.

This evolution has seen the creation of various PSMA ligands, including PSMA-11, PSMA-617, and PSMA-I&T, which are amenable to radiolabeling with diagnostic (e.g., 68Ga, 18F) and therapeutic (e.g., 177Lu, 225Ac) radionuclides nih.govmdpi.comfrontiersin.orgresearchgate.net. PSMA-ligand-1, potentially representing a specific compound or a class of compounds, fits into this lineage, aiming to improve upon earlier iterations by potentially offering enhanced binding affinity, improved pharmacokinetic properties, or more favorable biodistribution profiles snmjournals.orgd-nb.infoguoncologynow.com. The development of ligands like PSMA-TO-1 (also referred to as PSMA-71), which features an extended linker with naphthyl groups to increase albumin binding, exemplifies this evolutionary trend towards optimizing tumor retention and therapeutic efficacy d-nb.info.

Current Research Paradigms and Challenges in Developing Novel PSMA Ligands

Current research paradigms in PSMA ligand development focus on enhancing tumor uptake, improving tumor-to-background ratios, and optimizing therapeutic indices while minimizing off-target toxicities, particularly in organs like the kidneys and salivary glands snmjournals.orgd-nb.infonih.gov. Challenges include achieving high specificity, ensuring rapid clearance from non-target tissues, and developing ligands that are stable and easy to radiolabel with various isotopes.

PSMA-ligand-1, as a representative of novel PSMA ligands, is likely being investigated to address these challenges. For instance, studies comparing PSMA-TO-1 (a potential analog or precursor to PSMA-ligand-1) with PSMA-617 have highlighted trade-offs, such as increased tumor retention but also higher kidney uptake with PSMA-TO-1 snmjournals.orgd-nb.infoguoncologynow.com. Research into modifying linker regions, incorporating albumin-binding moieties, and optimizing stereochemistry are ongoing strategies to refine ligand performance mdpi.comthno.orgacs.orgmdpi.com. The development of PSMA-ligand-1 would fall within these current paradigms, aiming to balance potent PSMA binding with favorable pharmacokinetic and safety profiles for both diagnostic and therapeutic applications.

Data Tables

To illustrate the findings related to PSMA-ligand-1 and its comparisons, the following data tables summarize key preclinical research outcomes.

Table 1: Comparative Tumor Uptake and Kidney Uptake of PSMA Ligands in Preclinical Models

| Ligand | Radionuclide | Tumor Uptake (%IA/g) at 24h | Kidney Uptake (%IA/g) at 24h | Tumor-to-Kidney Ratio (at 24h) | Reference |

| PSMA-617 | 177Lu | Not specified | 0.54 | ~0.1 (vs. PSMA-TO-1) | d-nb.infoguoncologynow.com |

| PSMA-TO-1 | 177Lu | Greater than PSMA-617 | 24 | ~0.4 | d-nb.infoguoncologynow.com |

| PSMA-11 | 68Ga | Not specified | Not specified | Not specified | snmjournals.org |

| PSMA-TO-1 | 68Ga | Higher than PSMA-11 | Higher than PSMA-11 | Not specified | snmjournals.org |

Note: Specific numerical values for tumor uptake of PSMA-617 and PSMA-11 at 24h are not directly provided in the context of this comparison. The tumor-to-kidney ratio for PSMA-617 is inferred from comparison with PSMA-TO-1.

Table 2: Survival Benefit in Preclinical Models of Disseminated Prostate Cancer

| Treatment Group | Median Overall Survival (Weeks) | p-value (vs. Untreated) | p-value (vs. PSMA-617) | Reference |

| Untreated | 7.7 | - | - | snmjournals.orgd-nb.info |

| 225Ac-PSMA-617 | 14.5 | <0.0001 | - | snmjournals.orgd-nb.info |

| 225Ac-PSMA-TO-1 | 17.8 | <0.0001 | 0.0002 | snmjournals.orgd-nb.info |

Note: PSMA-TO-1 is presented as a comparative ligand in studies that may also involve PSMA-ligand-1 or its developmental context.

Table 3: In Vitro Binding Affinity (IC50) of PSMA Ligands

| Ligand | IC50 (nM) | Cell Line | Reference |

| PSMA-617 | ~5 | LNCaP | acs.org |

| P17 (Derivative) | ~15 | LNCaP | acs.org |

| P18 (Derivative) | ~10 | LNCaP | acs.org |

The ongoing research into PSMA-ligand-1 and similar compounds underscores the dynamic nature of molecular medicine, continuously seeking to refine therapeutic strategies for prostate cancer.

Compound Name List:

PSMA-ligand-1

PSMA-TO-1

PSMA-617

PSMA-11

PSMA-I&T

PSMA-1007

[18F]-DCFPyL

[18F]-DCFBC

MIP-1095

MIP-1404

EB-PSMA-617

Properties

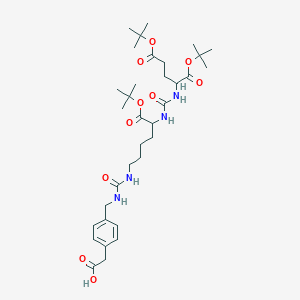

Molecular Formula |

C34H54N4O10 |

|---|---|

Molecular Weight |

678.8 g/mol |

IUPAC Name |

2-[4-[[[5-[[1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-6-[(2-methylpropan-2-yl)oxy]-6-oxohexyl]carbamoylamino]methyl]phenyl]acetic acid |

InChI |

InChI=1S/C34H54N4O10/c1-32(2,3)46-27(41)18-17-25(29(43)48-34(7,8)9)38-31(45)37-24(28(42)47-33(4,5)6)12-10-11-19-35-30(44)36-21-23-15-13-22(14-16-23)20-26(39)40/h13-16,24-25H,10-12,17-21H2,1-9H3,(H,39,40)(H2,35,36,44)(H2,37,38,45) |

InChI Key |

IMNLHBFYVLUOKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)NCC1=CC=C(C=C1)CC(=O)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Molecular Design and Synthetic Methodologies for Psma Ligand 1 and Its Analogs

Design Principles of Core Ligand Structures and PSMA Binding Motifs

The foundation of PSMA-ligand-1's efficacy lies in its meticulously designed core structure that ensures high-affinity binding to the enzymatic pocket of PSMA. The design principles revolve around mimicking the natural substrates of PSMA while incorporating features that enhance binding and allow for conjugation to other molecules.

Development and Optimization of Urea-Based Ligand Scaffolds

The predominant and most successful scaffold for high-affinity PSMA ligands, including PSMA-ligand-1, is the glutamate-urea-lysine (Glu-urea-Lys) motif. mdpi.comurotoday.com This design is a testament to the understanding of the PSMA active site, which contains a binuclear zinc center. The urea (B33335) moiety in the scaffold is critical as it acts as a stable surrogate for the scissile peptide bond of the natural substrate, N-acetyl-L-aspartyl-L-glutamate (NAAG), and interacts with the zinc ions in the active site. nih.gov

The development of this scaffold for PSMA-ligand-1, which is the targeting component of the small-molecule drug conjugate EC1169, was based on established principles of PSMA inhibitor design. cancer.govresearchgate.net The synthesis of the Glu-urea-Lys core typically involves the reaction of a glutamate (B1630785) derivative with a lysine (B10760008) derivative, where the urea bond is formed using reagents like triphosgene (B27547) or its safer alternatives. nih.gov Optimization of this scaffold often involves modifications to the protecting groups used during synthesis to improve yields and purity. For instance, solid-phase peptide synthesis (SPPS) techniques have been developed to streamline the production of these complex molecules. brieflands.com

The table below summarizes the key components of the urea-based scaffold and their functions:

| Scaffold Component | Function |

| Glutamate Moiety | Mimics the P1' glutamate of the natural substrate (NAAG), crucial for binding to the S1' pocket of PSMA. |

| Urea Linkage | Acts as a stable isostere of the peptide bond and interacts with the catalytic zinc ions in the active site. |

| Lysine Moiety | Provides a scaffold for attaching a linker and subsequently a functional molecule (e.g., a therapeutic agent or imaging agent) at its epsilon-amino group, while the alpha-carboxyl and amino groups contribute to binding. |

Exploration of Alternative PSMA-Binding Motifs

Another explored alternative is the oxalyldiaminopropionic acid-urea (ODAP-Urea) scaffold. nih.gov This modification was investigated to enhance the pharmacokinetic properties of the resulting ligands. However, for PSMA-ligand-1, the design adheres to the well-validated and highly potent Glu-urea-Lys scaffold, which has consistently demonstrated excellent PSMA binding affinity. cancer.govresearchgate.net

Chemical Linker Design and Conjugation Strategies

Impact of Linker Length on Ligand-PSMA Interaction Dynamics

The length of the linker is a crucial parameter that needs to be optimized to ensure that the conjugated molecule (e.g., a bulky therapeutic agent) does not sterically hinder the binding of the PSMA-ligand to its target. An optimal linker length positions the payload away from the PSMA binding site, allowing for unimpeded interaction. nih.govresearchgate.net General studies on PSMA ligands have shown that an aliphatic chain of 3-6 methylene (B1212753) units near the core ligand, often as part of a larger linker structure, is beneficial. nih.gov For PSMA-ligand-1, as part of the conjugate EC1169, a self-immolative disulfide-based linker is utilized, which includes a spacer to distance the tubulysin (B8622420) B payload from the targeting ligand. cancer.govresearchgate.net

Influence of Linker Chemical Composition and Functionalization on Biological Activity

The chemical composition of the linker can significantly affect the solubility, stability, and in vivo distribution of the PSMA-ligand conjugate. For instance, the incorporation of aromatic residues, such as phenylalanine, within the linker can enhance hydrophobic interactions with sub-pockets of the PSMA binding site, thereby increasing affinity. nih.govresearchgate.net The linker in PSMA-ligand-1 is designed to be stable in circulation but cleavable within the target cell to release the cytotoxic payload. cancer.gov The use of a disulfide bond in the linker of the EC1169 conjugate allows for cleavage in the reducing intracellular environment. researchgate.net

The following table details the impact of different linker components:

| Linker Component | Influence on Biological Activity |

| Aliphatic Chains | Provide flexibility and optimal spacing. |

| Aromatic Amino Acids (e.g., Phenylalanine) | Can enhance binding affinity through hydrophobic interactions. |

| Cleavable Moieties (e.g., Disulfide bonds) | Enable controlled release of a conjugated payload within the target cell. |

| Hydrophilic Spacers (e.g., PEG) | Can improve solubility and pharmacokinetic properties. |

Strategies for Incorporating Charges within the Linker Region to Modulate Distribution

Compound Names Table

| Abbreviation/Trivial Name | Full Chemical Name |

| PSMA-ligand-1 | 2-(4-((9S,13S)-9,13-Bis(tert-butoxycarbonyl)-18,18-dimethyl-3,11,16-trioxo-17-oxa-2,4,10,12-tetraazanonadecyl)phenyl)acetic acid |

| EC1169 | A conjugate of PSMA-ligand-1 and tubulysin B |

| NAAG | N-acetyl-L-aspartyl-L-glutamate |

| Glu-urea-Lys | Glutamate-urea-lysine |

| Glu-urea-Glu | Glutamate-urea-glutamate |

| ODAP-Urea | Oxalyldiaminopropionic acid-urea |

| SPPS | Solid-phase peptide synthesis |

| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| NOTA | 1,4,7-triazacyclononane-1,4,7-triacetic acid |

| HYNIC | 6-Hydrazinonicotinamide |

| Tubulysin B | A potent cytotoxic agent |

Chelator Integration for Radiolabeling of PSMA-ligand-1 Derivatives

The chelator is a crucial component of PSMA-ligand-1 derivatives, enabling the stable incorporation of a radionuclide. The choice of chelator and the radiolabeling process are pivotal for the development of effective and reliable radiopharmaceuticals.

The selection of a suitable chelator for a PSMA ligand is a multifactorial process that depends on the intended application (diagnostic or therapeutic), the chosen radionuclide, and the desired pharmacokinetic properties. A key consideration is the need for a linker to separate the bulky metal chelator from the PSMA-binding moiety to avoid interference with the binding cavity. researchgate.net

Commonly used chelators for PSMA ligands include macrocyclic and acyclic compounds. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used macrocyclic chelator due to its ability to form stable complexes with a variety of radiometals, including Gallium-68 (Ga-68) for PET imaging and Lutetium-177 (Lu-177) for therapy. figshare.comnih.govnih.gov However, DOTA-based labeling often requires heating and acidic conditions. nih.gov

The denticity of the chelator, which is the number of donor atoms that can bind to the central metal ion, is another important factor. Chelators with different denticities may be preferred for different radiometals due to variations in their coordination chemistry. For instance, octadentate chelators like DOTA are well-suited for Lu-177, while other chelators may be more optimal for larger radiometals like Actinium-225 (Ac-225). nih.gov

The goal of radiolabeling is to achieve a high radiochemical yield (RCY) and radiochemical purity (RCP) to ensure that the final product is safe and effective for clinical use. Optimization of the radiolabeling process involves careful consideration of several parameters.

Achieving high RCY and RCP is critical for the successful clinical application of PSMA radioligands. The optimization of labeling conditions is a key aspect of this process. Factors that are typically investigated include:

Precursor Amount: The concentration of the PSMA ligand precursor can significantly impact the RCY. Studies have shown that adjusting the amount of the ligand can lead to optimal labeling efficiency. researchgate.netlookchem.com

Reaction Temperature: While some chelators like DOTA often require heating to achieve high RCY, others like HBED-CC can be labeled efficiently at room temperature. nih.govthno.org Optimization studies often explore a range of temperatures to find the ideal balance between reaction kinetics and the stability of the compound. thno.orgeurekaselect.com

pH of the Reaction Mixture: The pH of the reaction buffer is crucial for efficient complexation of the radiometal by the chelator. For many Ga-68 labeling procedures, a pH of around 4.5-5.5 is optimal. thno.orgmdpi.com

Reaction Time: The incubation time for the radiolabeling reaction is another parameter that is optimized to maximize the RCY. researchgate.net

Purity of Reagents: The presence of metal ion contaminants in the precursor solution can compete with the desired radionuclide for the chelator, leading to a decrease in RCY. researchgate.net Using high-purity water and reagents is essential. lookchem.com

Following the radiolabeling reaction, purification steps are often employed to remove unreacted radionuclide and any radiochemical impurities. Techniques like radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC) are used to analyze the RCP of the final product. researchgate.netlookchem.comresearchgate.net For instance, a radiochemical purity of greater than 99.50% has been achieved for some PSMA ligands after purification. researchgate.netresearchgate.net

| PSMA Ligand | Radioisotope | Parameter Optimized | Optimal Condition | Resulting RCY/RCP | Reference |

|---|---|---|---|---|---|

| PSMA-p-TBSB | 123I | Ligand amount, oxidizing agent, reaction time | 10 nmol ligand, 40 µg chloramine-T, 5 min | RCY: 75.9 ± 1.0%, RCP: >99.50% | researchgate.net |

| DATA5m.SA.KuE | 68Ga | Precursor amount, temperature | 5 nmol at 70°C, 15 nmol at 50°C, 60 nmol at RT | RCY: >98% | thno.org |

| P16-093 | 18F | pH, temperature, reaction time, precursor amount | pH 5, 60°C, 15 min, 46 nmol precursor | RCY: 54.4 ± 4.4% | eurekaselect.com |

| PSMA-617 | 177Lu | Heating method, time, buffer concentration | Microwave heating, 1-5 min | RCY: ~98% | mdpi.com |

The choice of radioisotope is dictated by the intended application of the PSMA-ligand-1 derivative. Different radioisotopes offer distinct properties that make them suitable for either diagnostic imaging or therapeutic purposes.

For diagnostic applications, positron-emitting radionuclides such as Gallium-68 (68Ga) and Fluorine-18 (18F) are commonly used for Positron Emission Tomography (PET) imaging. acs.orgresearchgate.netTechnetium-99m (99mTc) is a gamma-emitter used for Single Photon Emission Computed Tomography (SPECT) imaging. acs.orgresearchgate.net Other diagnostic radioisotopes explored in research include Iodine-123 (123I) and Copper-64 (64Cu) , the latter of which can also be used for therapy. acs.orgresearchgate.netnih.gov

For therapeutic applications, radionuclides that emit beta particles, alpha particles, or Auger electrons are chosen for their ability to deliver a cytotoxic radiation dose to cancer cells. Lutetium-177 (177Lu) is a beta-emitter that is widely used in PSMA-targeted radionuclide therapy. researchgate.netnih.govActinium-225 (225Ac) is a potent alpha-emitter that has shown promise in treating metastatic castration-resistant prostate cancer. researchgate.netnih.gov Other therapeutic radioisotopes under investigation include Lead-212 (212Pb) , Rhenium-188 (188Re) , Iodine-125 (125I) , and Astatine-211 (211At) .

| Radioisotope | Emission Type | Primary Application | Reference |

|---|---|---|---|

| Ga-68 | Positron (β+) | PET Imaging | acs.orgresearchgate.net |

| Lu-177 | Beta (β-) | Therapy | researchgate.netnih.gov |

| Ac-225 | Alpha (α) | Therapy | researchgate.netnih.gov |

| Pb-212 | Beta (β-), Alpha (α) via decay | Therapy | |

| Tc-99m | Gamma (γ) | SPECT Imaging | acs.orgresearchgate.net |

| Re-188 | Beta (β-) | Therapy | |

| I-125 | Auger electrons | Therapy (preclinical) | |

| F-18 | Positron (β+) | PET Imaging | acs.orgresearchgate.net |

| Cu-64 | Positron (β+), Beta (β-) | PET Imaging & Therapy | nih.gov |

| At-211 | Alpha (α) | Therapy |

Radiolabeling Chemistry and Optimization Protocols

Stereochemical Considerations in Ligand Design and Synthesis

The core pharmacophore of many PSMA inhibitors is the glutamate-urea-lysine (KuE) motif, which contains chiral centers in both the glutamate and lysine residues. nih.gov Research has shown that the stereoconfiguration of these and other amino acids within the ligand structure has a profound impact on PSMA binding.

Studies have demonstrated that the natural L-configuration of amino acids is generally preferred for optimal binding. For instance, in the linker region of PSMA-617, the use of 2-naphthyl-L-alanine is crucial for good targeting properties. researchgate.net It has been suggested that ligands with L-isomers in the peptide fragment of the linker exhibit better binding efficiency compared to those with D-isomers or a mixed configuration. lookchem.com

The absolute configuration (S/R) at the chiral centers is also a determining factor for PSMA inhibitory activity. One study found that compounds with an (S)-configuration at both the P1 and P1' regions of the binding motif were more potent. researchgate.net A dramatic decrease in inhibitory activity, from nanomolar to micromolar concentrations, was observed when the chirality in the P1' region was altered. researchgate.net

Furthermore, the introduction of β-branched aromatic α-amino acids with a specific stereochemistry, such as (2S, 3R), can increase the conformational rigidity of the ligand. nih.gov This can lead to an optimized orientation of hydrophobic side chains within the PSMA binding pocket, thereby improving binding kinetics and metabolic stability. nih.gov

The stereochemical orientation of other components, such as a lysine unit in the linker, has also been investigated, although in some cases, it did not significantly affect the binding affinity. researchgate.net However, a study on diastereomers of a PSMA ligand modified with (S)- and (R)-ibuprofen as an albumin binder revealed that the stereochemistry significantly influenced the ligand's binding to plasma proteins, metabolic stability, and in vivo pharmacokinetics. researchgate.net Specifically, the (S)-ibuprofen containing ligand showed increased albumin binding and higher metabolic stability. researchgate.net

These findings underscore the importance of precise stereochemical control during the synthesis of PSMA ligands to ensure high affinity and favorable biological properties.

| Ligand/Modification | Stereochemical Feature | Effect on PSMA Interaction/Properties | Reference |

|---|---|---|---|

| PSMA inhibitors | (S)- vs. (R)-configuration at P1' region | (S)-configuration is more potent; altering to (R) dramatically drops activity. | researchgate.net |

| PSMA-617 linker | 2-naphthyl-L-alanine | Crucial for good targeting properties. | researchgate.net |

| Dipeptide linkers | L-isomers vs. D-isomers/mixed | L-isomers generally provide better binding efficiency. | lookchem.com |

| PSMA ligand linker | (2S, 3R) β-branched aromatic α-amino acids | Increases conformational rigidity, improves binding kinetics and metabolic stability. | nih.gov |

| Albumin-binding PSMA ligand | (S)- vs. (R)-ibuprofen moiety | (S)-ibuprofen isomer showed increased albumin binding and metabolic stability. | researchgate.net |

In Vitro Characterization and Molecular Interactions of Psma Ligand 1

Assessment of PSMA Binding Affinity of PSMA-ligand-1 and its Analogs

The affinity of a ligand for its target is a primary determinant of its efficacy. For PSMA-ligand-1 and its analogs, high binding affinity is essential for selective targeting of PSMA-expressing cells. This is quantitatively assessed through competitive binding assays, which determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Methodologies for Competitive Binding Assays (e.g., IC50, Ki Determination)

Competitive binding assays are the standard method for determining the binding affinity of a new, unlabeled ligand. The principle involves the competition between the unlabeled ligand (e.g., PSMA-ligand-1) and a known, labeled ligand (a radioligand) for binding to the PSMA receptor on cancer cells or cell membranes.

The procedure typically involves:

Cell Culture : PSMA-expressing human prostate cancer cell lines, most commonly LNCaP cells, are cultured and prepared. researchgate.netnih.gov

Incubation : A constant, low concentration of a high-affinity PSMA radioligand, such as (125I-BA)KuE, is incubated with the LNCaP cells. researchgate.net

Competition : Increasing concentrations of the unlabeled test compound (the "competitor," e.g., PSMA-ligand-1 or its analogs) are added to the mixture. researchgate.net

Equilibrium & Measurement : After reaching equilibrium, the cells are washed to remove unbound ligands, and the amount of bound radioactivity is measured. As the concentration of the unlabeled competitor increases, it displaces the radioligand, leading to a decrease in measured radioactivity.

Data Analysis : The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value , which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. researchgate.net The Ki value (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand. The Ki is an absolute measure of binding affinity.

Numerous studies have demonstrated that various PSMA-targeting ligands exhibit high affinity, with IC50 and Ki values typically in the low nanomolar range, indicating a strong and specific interaction with the PSMA receptor. nih.govnih.gov

Table 1: Representative PSMA Binding Affinities of Various Ligand Analogs

| Compound/Analog | Cell Line | IC50 (nM) | Ki (nM) |

|---|---|---|---|

| natLu-PSMA-10 | LNCaP | 2.8 ± 0.5 | N/A |

| natLu-carbamate I (Analog of PSMA-10) | LNCaP | 7.1 ± 0.7 | N/A |

| PSMA-617 | LS174T | 0.90 ± 0.3 | N/A |

| DBCO-PEG4-CTT-54 | LNCaP | 1.0 | N/A |

| DBCO-PEG4-CTT-54.2 | LNCaP | 6.6 | N/A |

Cellular Uptake and Internalization Mechanisms in PSMA-Expressing Cell Lines

Following binding to the PSMA receptor on the cell surface, PSMA-ligand-1 is actively transported into the cell. This process of internalization is a key feature that enhances the ligand's utility, as it allows for the intracellular accumulation of conjugated payloads.

Analysis of the Dynamics and Kinetics of Cellular Internalization

The internalization of PSMA ligands is a dynamic process. Studies tracking uptake over time show that accumulation within PSMA-positive cells increases progressively, often continuing for several hours. acs.org Kinetic modeling of ligands like 68Ga-PSMA-11 indicates that the process is best described by an irreversible two-tissue compartment model. nih.gov This "irreversible" kinetic behavior is consistent with the rapid binding of the ligand to the PSMA receptor followed by its internalization, where it is effectively trapped within the cell. nih.gov The rate of this ligand-induced internalization has been estimated to be approximately 3.6% per minute for 68Ga-PSMA-11 in LNCaP cells. researchgate.net

Investigation of Clathrin-Mediated Endocytosis in PSMA-ligand-1 Uptake

The internalization of the PSMA-ligand complex is not a passive process but rather an active, receptor-mediated mechanism. Research has shown that PSMA undergoes constitutive endocytosis via clathrin-coated pits. scispace.comnih.gov This process is a major pathway for the uptake of transmembrane receptors in mammalian cells. nih.gov

The molecular mechanism involves distinct interactions between the intracellular domain of the PSMA protein and key components of the endocytic machinery. nih.gov Specifically, the N-terminal intracellular portion of PSMA interacts directly with both the clathrin heavy chain and the adaptor protein-2 (AP-2) complex. scispace.comnih.gov This dual interaction ensures the efficient recruitment of PSMA into nascent clathrin-coated pits, which then invaginate and pinch off to form intracellular vesicles, carrying the PSMA-ligand complex into the cell. nih.gov

Interaction with Biological Macromolecules and Ligand Stability

Beyond its direct interaction with the PSMA receptor, the binding of PSMA-ligand-1 can trigger further molecular events and its stability in a biological environment is critical for its function.

Upon clustering on the cell surface, PSMA has been shown to assemble a macromolecular complex by interacting with cytoskeletal and signaling proteins. univr.it A key interaction is with filamin A , an actin-binding protein that links transmembrane proteins to the cytoskeleton. researchgate.net This interaction is crucial, as disrupting the PSMA-filamin A link has been shown to decrease PSMA's enzymatic activity. nih.gov Through filamin A, PSMA cooperates with integrin β1 , a cell adhesion molecule. univr.it This PSMA-filamin-integrin complex can recruit and activate other signaling proteins, thereby modulating cellular processes. nih.govnih.gov

Regarding stability, PSMA ligands are designed to be robust in biological fluids. In vitro stability studies have been conducted for various analogs, such as 68Ga-PSMA-11, which demonstrated high stability with over 98% of the compound remaining intact after 4 hours in saline solution at room temperature and after 1 hour in serum at 37°C. researchgate.net Other studies have shown that ligands can remain more than 90-96% stable in mouse serum and saline for up to 24 hours. nih.govresearchgate.net This high stability is essential to ensure that the ligand remains intact in circulation long enough to reach its target tumor cells.

Evaluation of Serum Protein Binding and its Modulation (e.g., Albumin, Transthyretin Interactions)

The interaction of PSMA ligands with serum proteins, particularly human serum albumin (HSA), is a critical factor influencing their pharmacokinetic profiles. Unmodified urea-based PSMA ligands, such as PSMA-617, exhibit moderate but significant binding to plasma proteins. For instance, in human plasma, approximately 59% of Lu-177-PSMA-617 is bound to serum proteins. nih.govresearchgate.net This level of binding can be modulated by introducing specific chemical moieties designed to enhance affinity for serum proteins.

Strategic modification of PSMA ligands with albumin-binding entities can dramatically increase their association with serum proteins. Ligands conjugated with moieties like 4-(p-iodophenyl)butyric acid or ibuprofen (B1674241) have demonstrated significantly increased binding to both mouse (>64%) and human plasma proteins (>94%). researchgate.netnih.gov For example, a ligand modified with maleimidopropionic acid (MPA), which binds to albumin, showed a protein binding ratio of 67.8 ± 1.5%, an increase from the 55.9 ± 4.0% observed for its unmodified counterpart. nih.govmdpi.comresearchgate.net This enhanced binding is a key strategy for extending the ligand's circulation time in the blood. nih.gov

| Compound | Modification | Human Plasma Protein Binding (%) | Primary Binding Protein(s) |

|---|---|---|---|

| PSMA-617 | None (Reference) | 59 ± 1% | Albumin |

| Ibu-PSMA Ligands | Ibuprofen Moiety | 93-95% | Albumin |

| PSMA-ALB Ligands | 4-(p-iodophenyl)butyric acid | >94% | Albumin |

| PSMA-CM | Maleimidopropionic acid (MPA) | 67.8 ± 1.5% | Albumin |

| PSMA-TB-01 | Transthyretin Binder (TB-01) | 93 ± 1% | Transthyretin, Albumin |

Assessment of Metabolic Stability in Various Biological Media

The metabolic stability of a PSMA ligand is crucial for ensuring that the molecule remains intact in biological systems long enough to reach and bind to its target. PSMA-ligand-1, as represented by well-characterized compounds like PSMA-617, demonstrates high stability both in vitro and in vivo.

In vitro stability studies of 177Lu-PSMA-617 in saline showed that the radiopharmaceutical remained stable for up to 48 hours after preparation, with a radiochemical purity greater than 98%. nih.gov Furthermore, analyses of blood and urine samples from patients administered 177Lu-PSMA-617 confirmed its high in vivo stability. nih.gov High-performance liquid chromatography (RP-HPLC) of these samples revealed only a single radioactivity peak corresponding to the intact compound, even 24 hours after injection, with no evidence of metabolites. nih.gov

Computational and Structural Insights into Ligand-PSMA Interactions

Application of Molecular Docking and Dynamics Simulations of Ligand-PSMA Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding the atomic-level interactions between PSMA-ligand-1 and the PSMA protein. researchgate.net These simulations provide insights that guide the design of new ligands with improved affinity and specificity.

Molecular docking is used to predict the preferred binding orientation of the ligand within the PSMA active site and to estimate its binding affinity. The binding affinity is often quantified by a docking score, typically the binding free energy (ΔG), where more negative values indicate stronger interactions. nih.gov For example, docking simulations of novel β-branched ligands have shown binding free energies ranging from -6.21 to -8.18 kcal/mol, which are comparable or superior to the clinically established reference compound PSMA-617. nih.gov

| Compound | Binding Free Energy (ΔG) in kcal/mol |

|---|---|

| PSMA-617 (Reference) | -6.21 |

| PSMA-Y05 | -6.21 |

| PSMA-Y55 | -6.33 |

| PSMA-Y73 | -7.25 |

| PSMA-Y81 | -8.18 |

Following docking, molecular dynamics simulations are employed to evaluate the stability of the predicted ligand-protein complex over time. researchgate.net By simulating the movements of atoms over a period, MD can confirm whether the ligand remains stably bound in the active site. The validity of these simulations is often substantiated by analyzing the Root Mean Square Deviation (RMSD) of the protein's alpha-carbon atoms, where a low and stable RMSD value indicates that the simulation has reached equilibrium.

Analysis of Ligand Conformation and Binding Modes within the PSMA Active Site

The high affinity and specificity of PSMA-ligand-1 are driven by a precise set of interactions within the deep, funnel-shaped active site of the PSMA protein. The crystal structure of PSMA reveals a complex active site containing two zinc ions, which are crucial for its enzymatic activity and for ligand binding.

The binding of urea-based ligands like PSMA-ligand-1 is anchored by the highly conserved Glu-urea-Lys pharmacophore. This key structural motif interacts with specific subpockets within the active site. The terminal carboxylate groups of the ligand engage with a positively charged "arginine patch" and form critical hydrogen bonds and salt bridges with residues such as Arg536 and Tyr552 in the S1 subpocket. The central urea (B33335) moiety coordinates with the catalytic zinc ions and interacts with surrounding residues.

The linker and chelator portions of the ligand extend out of the primary binding pocket and can form additional stabilizing interactions. For instance, moieties like the HBED-CC chelator can form hydrogen bonds and van der Waals interactions within an accessory arene-binding site. Molecular dynamics simulations have shown that the S1 pocket of PSMA is highly flexible, allowing it to accommodate ligands with various modifications and adopt different binding modes. This structural understanding is critical for the rational design of next-generation PSMA-targeting agents.

Preclinical In Vivo Evaluation of PSMA-Targeting Ligands in Animal Models

Preclinical in Vivo Evaluation of Psma Targeting Ligands in Animal Models

Preclinical Imaging Modalities for PSMA-ligand-1 Characterization

Preclinical imaging plays a vital role in assessing the pharmacokinetics, biodistribution, and target specificity of PSMA-ligand-1 in relevant animal models.

Application of Positron Emission Tomography (PET) Imaging in Animal Models

PET imaging allows for non-invasive, quantitative assessment of PSMA-ligand-1 distribution in vivo. Studies have demonstrated the ability of PET to visualize PSMA-expressing tumors in animal models. For instance, in studies involving PSMA-targeting ligands, high tumor uptake has been observed as early as 1 hour after injection, with subsequent increases in tumor-to-background ratios as radioactivity clears from non-target organs snmjournals.orgnih.gov. Specific PSMA ligands have shown tumor uptake values in the range of 8.0 ± 2.4 %ID/g to 15.46 %IA/g in PSMA-positive tumors within hours post-injection researchgate.netnih.gov. These findings highlight the potential of PET imaging to accurately depict the localization and accumulation of PSMA-ligand-1 in target tissues.

Utilization of Single Photon Emission Computed Tomography (SPECT) Imaging in Animal Models

SPECT imaging, often used with radionuclides like Technetium-99m (99mTc), also provides valuable insights into the in vivo distribution of PSMA-ligands acs.orgfrontiersin.org. Preclinical SPECT/CT studies have shown that PSMA-targeting radioligands can effectively visualize PSMA-positive tumors in mouse models acs.orgnih.govmdpi.com. For example, SPECT imaging studies with 99mTc-labeled PSMA radioligands have demonstrated high tumor accumulation and rapid clearance from non-target tissues, leading to favorable pharmacokinetic profiles compared to reference agents acs.org. Autoradiography studies have further confirmed PSMA-dependent binding in tumor cells, kidneys, and salivary glands, supporting the specificity of these agents acs.org.

Ex Vivo Autoradiography for Validation of Tissue Distribution

Ex vivo autoradiography serves as a complementary technique to validate the tissue distribution patterns observed with in vivo imaging. This method involves analyzing tissue cryosections after the administration of radiolabeled PSMA-ligand-1. Studies have utilized ex vivo autoradiography to confirm homogeneous distribution of radioactivity within PSMA-positive tumor tissues and to pinpoint the localization of the radioligand in specific organs, such as the renal cortex nih.gov. These analyses are crucial for confirming target specificity and identifying any off-target accumulation that might not be fully apparent with whole-body imaging alone nih.govsnmjournals.org.

Strategies for Modulating In Vivo Distribution and Target-to-Background Ratios

Optimizing the in vivo distribution and enhancing target-to-background ratios are critical for improving the diagnostic and therapeutic efficacy of PSMA-ligand-1. This can be achieved through chemical modifications of the ligand or by employing blocking agents.

Investigation of Co-administration of Blocking Agents (e.g., 2-PMPA) to Reduce Off-Target Uptake

The co-administration of blocking agents, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA), is a strategy employed to assess and potentially reduce off-target uptake of PSMA-ligands nih.govmdpi.comthno.orgresearchgate.netdiva-portal.org. Preclinical studies have demonstrated that 2-PMPA can effectively block PSMA binding, leading to reduced uptake of radioligands in PSMA-positive tumors and normal tissues nih.govmdpi.comthno.orgresearchgate.net. For example, blocking studies have shown that co-administration of 2-PMPA can significantly reduce kidney uptake of PSMA-targeting radiotracers thno.orgdiva-portal.org. While blocking agents can reduce uptake in both target and non-target tissues, careful optimization is necessary to maintain sufficient tumor accumulation while minimizing off-target binding nih.govthno.orgresearchgate.netdiva-portal.org. One study indicated that while unlabeled BQ0413 and PSMA-11 could block uptake in normal PSMA-expressing tissues, the blocking effect in kidneys was more pronounced with unlabeled BQ0413 compared to PSMA-11, without significantly affecting tumor uptake diva-portal.org.

Structure Activity Relationship Sar Studies and Rational Design Principles for Psma Ligand 1

Elucidation of Key Pharmacophore Elements Critical for PSMA Binding

The fundamental pharmacophore of PSMA-ligand-1, like many other urea-based PSMA inhibitors, is the Glu-urea-Lys motif. researchgate.net This core structure is essential for high-affinity binding to the active site of PSMA. The glutamate (B1630785) portion of the pharmacophore interacts with the S1' glutamate recognition pocket of the enzyme, while the urea (B33335) moiety coordinates with the two zinc ions in the active site. The lysine (B10760008) residue extends into the S1 accessory pocket. researchgate.net The rational design of PSMA-ligand-1 was based on previous SAR studies of a 2-5A–based PSMA analogue, RBI1033. aacrjournals.orgresearchgate.net This foundational knowledge allowed for targeted modifications to enhance binding affinity.

Impact of Systematic Substituent Modifications on PSMA Affinity and Selectivity

The linker region of PSMA-ligand-1 plays a critical role in its pharmacokinetic properties. Studies have shown that the hydrophobicity of the linker can be modulated by conjugating different moieties, such as near-infrared (NIR) dyes. For instance, the conjugation of IRDye800CW to PSMA-1 resulted in a more hydrophilic compound compared to the conjugation of Cy5.5, as indicated by their respective HPLC retention times. aacrjournals.org This difference in hydrophobicity was found to influence the in vivo behavior of the resulting conjugates. aacrjournals.orgnih.gov Generally, in PSMA ligand design, the linker influences not only affinity but also pharmacological properties, which can be optimized by careful adjustment of linker length, rigidity, polarity, and charge. researchgate.net

The following table summarizes the binding affinities of PSMA-1 and its conjugates, demonstrating the impact of linker modifications.

| Compound | IC50 (nmol/L) |

| Cys-CO-Glu (Parent Ligand) | 9.93 |

| PSMA-1 | 2.30 |

| PSMA-1–IR800 | 1.53 |

| PSMA-1–Cy5.5 | 2.07 |

This table shows the 50% inhibitory concentration (IC50) for PSMA-1 and its derivatives, indicating their binding affinity to the PSMA receptor. Data sourced from The Journal of Nuclear Medicine. aacrjournals.org

The stereochemistry of the amino acid residues in the pharmacophore is a critical determinant of PSMA binding and in vivo stability. In the design of PSMA-ligand-1, d-isomers of glutamic acid were utilized. aacrjournals.org This strategic incorporation of non-natural amino acids is a common approach in peptide-based drug design to enhance resistance to enzymatic degradation in vivo, thereby improving the ligand's stability and bioavailability. aacrjournals.orgnih.gov

Correlations between In Vitro Binding and In Vivo Pharmacokinetic Performance

A strong correlation between the in vitro binding affinity and the in vivo pharmacokinetic performance of PSMA-ligand-1 and its derivatives has been observed. The high binding affinity of PSMA-1, with an IC50 of 2.30 nmol/L, translates to selective uptake in PSMA-expressing tumors in vivo. aacrjournals.org Furthermore, modifications that enhance binding affinity, such as the conjugation of IR800, have been shown to influence in vivo behavior. aacrjournals.org

Pharmacokinetic studies have demonstrated that PSMA-1 conjugates are cleared rapidly from the blood. nih.gov Interestingly, the pharmacokinetics of these probes are dependent on the specific fluorophore conjugated to the PSMA-1 ligand. nih.govacs.org For example, when conjugated to a DOTA chelator for radiolabeling with Gallium-68, the resulting [68Ga]Ga-PSMA-1-DOTA exhibited significantly lower kidney uptake and minimal salivary and lacrimal gland uptake compared to other PSMA radioligands. researchgate.net This is a crucial finding, as reduced off-target accumulation can minimize toxicity and improve the therapeutic window for potential radioligand therapies. researchgate.net

Biodistribution studies of a radioiodinated version of PSMA-1, [131I]-MSK-PSMA1, revealed significant tumor uptake, peaking at 20.2% of the injected dose per gram at 4 hours post-injection, with rapid clearance from non-target tissues. snmjournals.org

The following table presents a summary of the in vivo tumor uptake of [131I]-MSK-PSMA1 at different time points.

| Time Post-Injection | Tumor Uptake (%ID/g) |

| 1 hour | 6.3 |

| 4 hours | 20.2 |

| 6 hours | 15.0 |

| 24 hours | 9.7 |

This table illustrates the percentage of injected dose per gram (%ID/g) of [131I]-MSK-PSMA1 in tumors over time, highlighting its pharmacokinetic profile. Data sourced from the Journal of Nuclear Medicine. snmjournals.org

Integration of Computational Approaches in PSMA-ligand-1 Optimization (e.g., Molecular Docking, QSAR)

While specific computational studies for the optimization of PSMA-ligand-1 are not extensively detailed in the available literature, its development is described as being based on "rational design". aacrjournals.orggoogle.comresearchgate.net This implies the use of computational tools to inform the design process. Molecular docking, for instance, is a common technique used to predict the binding conformation and affinity of a ligand to its target protein. nih.gov In the broader field of PSMA inhibitor design, in silico docking studies using the crystal structure of PSMA are frequently employed to guide the synthesis of novel ligands. acs.orgnih.gov These computational models help in visualizing the interactions between the ligand and the active site of PSMA, allowing for the strategic placement of functional groups to enhance binding. It is highly probable that such computational methods were instrumental in the rational design of PSMA-ligand-1, leading to its improved binding affinity compared to its parent compound. aacrjournals.org

Comparative Analysis of Psma Ligand 1 with Other Investigational Psma Targeting Compounds

Benchmarking of PSMA-ligand-1 Against Established Preclinical PSMA Ligands (e.g., PSMA-11, PSMA-617, PSMA-I&T)

Preclinical studies have provided valuable insights into the comparative performance of PSMA-ligand-1 (PSMA-TO-1) against established PSMA ligands like PSMA-11, PSMA-617, and PSMA-I&T. These comparisons primarily focus on imaging properties, biodistribution, tumor uptake, and therapeutic outcomes in preclinical models.

Tumor Uptake and Biodistribution: In preclinical imaging studies using Gallium-68 (⁶⁸Ga) labeled tracers, PSMA-617 generally demonstrated the highest tumor accumulation compared to PSMA-TO-1 and PSMA-11 snmjournals.orgnih.govguoncologynow.com. Specifically, quantitative analysis showed 68Ga-PSMA-617 with a tumor uptake of 15.46% injected dose per gram (%IA/g), followed by 68Ga-PSMA-TO-1 at 11.27%IA/g, and 68Ga-PSMA-11 at 8.92%IA/g nih.gov. When labeled with Lutetium-177 (¹⁷⁷Lu), PSMA-TO-1 tended to show greater tumor uptake than PSMA-617 up to one week post-administration nih.gov. PSMA-I&T has demonstrated comparable tumor uptake to PSMA-617 in preclinical settings nih.gov.

A critical point of differentiation lies in kidney uptake, a common challenge for PSMA-targeting agents. Preclinical data indicates that PSMA-TO-1 exhibits significantly higher kidney uptake compared to PSMA-617 snmjournals.orgnih.govguoncologynow.com. In mouse models, this translated to a 26-fold higher kidney dose for PSMA-TO-1 compared to PSMA-617 at 24 hours post-administration nih.govguoncologynow.com. In contrast, PSMA-617 showed significantly lower preclinical kidney uptake compared to PSMA-I&T, with PSMA-I&T exhibiting much higher renal uptake (10–40 fold) nih.gov. Specifically, ¹⁷⁷Lu-PSMA-I&T showed a kidney uptake of 34.7 ± 17.2 %ID/g at 24 hours, while ¹⁷⁷Lu-PSMA-617 had a significantly lower uptake of 1.4 ± 0.4 %ID/g at the same time point in mice snmjournals.org. PSMA-11 also showed varying uptake in normal organs, sometimes higher than PSMA-617 and PSMA-I&T nih.gov.

Therapeutic Efficacy: In preclinical studies evaluating therapeutic efficacy using Actinium-225 (²²⁵Ac), PSMA-TO-1 demonstrated a survival benefit over PSMA-617. Mice treated with ²²⁵Ac-PSMA-TO-1 showed a median survival of 17.8 weeks, which was significantly longer than the 14.5 weeks observed in mice treated with ²²⁵Ac-PSMA-617 snmjournals.orgnih.govguoncologynow.com. This survival advantage was statistically significant (p < 0.0001) snmjournals.orgnih.gov.

Binding Affinity: While direct comparative binding affinity data (e.g., IC50 or Kd values) for PSMA-ligand-1 (PSMA-TO-1) against all other ligands in the same study are not consistently provided in the reviewed literature, PSMA-617 typically exhibits binding affinities in the low nanomolar range (approximately 1-7 nM) snmjournals.orgmdpi.comsnmjournals.orgnih.govthno.org. PSMA-I&T also demonstrates binding affinities in a similar range (~4.2 nM) snmjournals.org.

Summary Table of Preclinical Comparisons:

| Metric | PSMA-ligand-1 (PSMA-TO-1) | PSMA-617 | PSMA-11 | PSMA-I&T |

| Binding Affinity | Not specified in comparative studies | ~1-7 nM (IC50) snmjournals.orgmdpi.comsnmjournals.orgnih.govthno.org | Not specified in comparative studies | ~4.2 nM (IC50) snmjournals.org |

| Tumor Uptake (PET) | High, less than PSMA-617 snmjournals.orgguoncologynow.com | Highest uptake snmjournals.orgnih.govguoncologynow.com | Lower than TO-1 and 617 snmjournals.orgnih.govguoncologynow.com | Comparable to PSMA-617 nih.gov |

| Tumor Uptake (%IA/g) | 11.27% (⁶⁸Ga) nih.gov | 15.46% (⁶⁸Ga) nih.gov | 8.92% (⁶⁸Ga) nih.gov | Comparable to PSMA-617 nih.gov |

| Tumor Retention (Therapy) | Tended to be greater than PSMA-617 up to 1 week (¹⁷⁷Lu) nih.gov | High accumulation (¹⁷⁷Lu) snmjournals.org | Not directly compared in therapy context | Comparable to PSMA-617 nih.gov |

| Kidney Uptake | Significantly higher than PSMA-617 snmjournals.orgnih.govguoncologynow.com | Lower than TO-1 snmjournals.orgnih.govguoncologynow.com; 25x lower than I&T nih.gov | Higher than PSMA-617/I&T in some organs nih.gov | Much higher than PSMA-617 nih.gov; High in mice snmjournals.org |

| Kidney Dose (Mouse) | 26x higher than PSMA-617 nih.govguoncologynow.com | Lower than TO-1 nih.govguoncologynow.com | Not specified in comparative studies | High (34.7±17.2 %ID/g at 24h) snmjournals.org |

| Therapeutic Efficacy (²²⁵Ac) | Median survival: 17.8 weeks snmjournals.orgnih.govguoncologynow.com | Median survival: 14.5 weeks snmjournals.orgnih.govguoncologynow.com | Not specified in comparative studies | Not specified in comparative studies |

Detailed Analysis of the Advantages and Limitations of PSMA-ligand-1 Design in Preclinical Research

The design of PSMA-ligand-1 (PSMA-TO-1) was driven by the objective to achieve a prolonged circulating half-life, potentially through increased lipophilicity snmjournals.org. This design approach has yielded specific advantages and limitations when evaluated in preclinical research.

Advantages: One of the primary advantages observed for PSMA-TO-1 is its enhanced tumor retention compared to PSMA-617 in preclinical models snmjournals.org. This improved retention, coupled with its therapeutic potential, was demonstrated by a significant survival benefit observed in mice treated with ²²⁵Ac-labeled PSMA-TO-1 when compared to those treated with ²²⁵Ac-PSMA-617 snmjournals.orgnih.govguoncologynow.com. The improved tumor uptake observed with ¹⁷⁷Lu-PSMA-TO-1 compared to ¹⁷⁷Lu-PSMA-617 up to one week post-treatment also suggests a favorable profile for sustained therapeutic effect nih.gov.

Limitations: The main limitation identified in the preclinical evaluation of PSMA-TO-1 is its increased uptake in the kidneys compared to PSMA-617 snmjournals.orgnih.govguoncologynow.com. This elevated kidney accumulation, as noted, translates to a substantially higher radiation dose absorbed by the kidneys in preclinical models nih.govguoncologynow.com. While dosimetry estimates in humans also suggest potentially higher radiation exposure to the kidneys, salivary glands, and bone marrow for PSMA-TO-1 compared to PSMA-617, further clinical investigation is warranted nih.govguoncologynow.com. The increased lipophilicity, while potentially contributing to longer circulation and tumor retention, may also influence off-target organ accumulation. Consequently, further preclinical optimization is deemed necessary before widespread clinical application of PSMA-TO-1 nih.govguoncologynow.com.

Compound List:

PSMA-ligand-1 (PSMA-TO-1)

PSMA-11

PSMA-617

PSMA-I&T

Future Directions and Emerging Research Avenues for Psma Ligand 1

Exploration of Novel Radiometal Combinations and Radionuclides for Theranostic Research Applications

A primary avenue of research involves expanding the arsenal (B13267) of radionuclides that can be paired with PSMA ligands. The choice of radionuclide is critical as it dictates the agent's function, whether for diagnostic imaging via Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), or for therapy by delivering cytotoxic radiation. nih.gov

Theranostics leverages the ability to use the same ligand for both imaging and therapy by simply switching the attached radioisotope. nih.gov For instance, a PSMA ligand can be labeled with Gallium-68 (⁶⁸Ga) for PET imaging to identify and stage disease, and then labeled with a therapeutic beta-emitter like Lutetium-177 (¹⁷⁷Lu) to treat the identified cancer sites. mdpi.comnih.gov

Current research is investigating a variety of radionuclides with diverse properties to optimize this paradigm:

Alpha-emitters: Radionuclides like Actinium-225 (²²⁵Ac) and Lead-212 (²¹²Pb) are gaining significant attention. nih.govmdpi.comnih.gov Alpha particles deliver high-energy radiation over a very short distance, resulting in potent and highly localized cell killing, which is particularly advantageous for treating micrometastases. isotopes.gov Studies with ²²⁵Ac-labeled PSMA ligands have shown profound anti-tumor effects in patients with advanced metastatic castration-resistant prostate cancer (mCRPC). nih.gov

Beta-emitters: Lutetium-177 (¹⁷⁷Lu) remains the most widely used therapeutic radionuclide due to its favorable decay characteristics and proven efficacy. nih.gov Other beta-emitters like Yttrium-90 (⁹⁰Y) are also being explored. nih.govfrontiersin.org

Positron-emitters for PET Imaging: Beyond the standard ⁶⁸Ga, isotopes like Copper-64 (⁶⁴Cu) are being evaluated. researchgate.netsnmjournals.org ⁶⁴Cu has a longer half-life (12.7 hours) compared to ⁶⁸Ga (68 minutes), which can be logistically advantageous and allows for later imaging time points. researchgate.net Furthermore, ⁶⁴Cu forms a theranostic pair with the therapeutic beta-emitter Copper-67 (⁶⁷Cu). snmjournals.orgnih.gov

SPECT Imaging Radionuclides: Isotopes such as Indium-111 (¹¹¹In) and Technetium-99m (⁹⁹mTc) are used for SPECT imaging applications. nih.gov

The versatility of the ligand-linker-chelator design of PSMA inhibitors allows for the attachment of these various radiometals, enabling a broad spectrum of research into the most effective theranostic pairings for different clinical scenarios. nih.gov

| Radionuclide | Isotope | Emission Type | Primary Application | Key Characteristics |

|---|---|---|---|---|

| Actinium-225 | ²²⁵Ac | Alpha (α) | Therapy | High energy, short-range radiation; potent for killing tumor cells, including micrometastases. nih.govmdpi.com |

| Lutetium-177 | ¹⁷⁷Lu | Beta (β) | Therapy | Most commonly used therapeutic radioisotope for PSMA-RLT; proven efficacy and favorable safety profile. nih.gov |

| Gallium-68 | ⁶⁸Ga | Positron (β+) | PET Imaging | Standard for PSMA PET imaging; short half-life requires on-site generation. mdpi.comnih.gov |

| Copper-64 | ⁶⁴Cu | Positron (β+) | PET Imaging | Longer half-life than ⁶⁸Ga allows for flexible imaging schedules; forms a theranostic pair with ⁶⁷Cu. researchgate.netsnmjournals.org |

| Lead-212 | ²¹²Pb | Alpha (α) via decay | Therapy | An emerging alpha-emitter being evaluated in preclinical models for targeted alpha therapy. nih.gov |

| Fluorine-18 | ¹⁸F | Positron (β+) | PET Imaging | Longer half-life than ⁶⁸Ga and allows for centralized production; used in ligands like ¹⁸F-DCFPyL. mdpi.com |

Development of Dual-Targeting or Combination Strategies with PSMA-ligand-1

While PSMA-targeted radioligand therapy (RLT) is effective, not all patients respond, and resistance can develop. This has spurred research into combination therapies and dual-targeting strategies to enhance anti-tumor activity.

One innovative approach involves creating multi-modal molecules that integrate the PSMA-targeting function with other therapeutic mechanisms. A notable example is the development of a theranostic agent, PSMA-1-MMAE-Pc413, which combines three components in a single molecule:

PSMA-1: The PSMA-targeting ligand that directs the agent to prostate cancer cells. nih.gov

Monomethyl auristatin E (MMAE): A potent microtubule inhibitor used in chemotherapy. nih.gov

Pc413: A photosensitizer that enables photodynamic therapy (PDT), where light is used to activate the drug and kill cancer cells. nih.gov

This trimodal agent demonstrated synergistic therapeutic effects in preclinical studies, surpassing the efficacy of each individual treatment modality alone. nih.gov A similar construct, PSMA-1-MMAE-IR700, also showed enhanced antitumor activity. nih.gov

Other combination strategies being explored include:

Immunotherapy: Combining PSMA-RLT with immune checkpoint inhibitors, such as pembrolizumab (B1139204). ucsf.edu The radiation from the RLT may induce immunogenic cell death, potentially making tumors more susceptible to immunotherapy. A phase 1 trial combining a single priming dose of ¹⁷⁷Lu-PSMA-617 with pembrolizumab showed measurable anti-tumor activity with minimal toxicity. ucsf.edu

DNA Damage Response Inhibition: RLT works by causing DNA damage in cancer cells. Combining it with drugs that inhibit DNA repair pathways, such as PARP inhibitors, could sensitize tumors to radiation and improve treatment outcomes.

Dual-Targeting Ligands: Researchers are designing molecules that can bind to two different targets simultaneously. For example, the ligand RPS-027 was developed to bind to both PSMA on tumor cells and albumin in the blood. itnonline.com This dual-binding is intended to prolong the circulation time of the therapeutic agent, potentially increasing tumor uptake while reducing uptake in healthy tissues like the kidneys. itnonline.com

Combined Radionuclide Approaches: A clinical trial is investigating the combination of a small molecule ligand labeled with a beta-emitter (¹⁷⁷Lu-PSMA-I&T) and a monoclonal antibody labeled with an alpha-emitter (²²⁵Ac-J591). nih.gov This strategy aims to leverage the different properties of small molecules and antibodies, as well as beta and alpha radiation, for a synergistic effect. isotopes.govnih.gov

| Strategy | Combined Agent/Target | Rationale | Example/Study Finding |

|---|---|---|---|

| Multi-modal Agent | Chemotherapy (MMAE) + Photosensitizer (Pc413) | Combine multiple therapeutic mechanisms in a single PSMA-targeted molecule for synergistic effect. | PSMA-1-MMAE-Pc413 showed enhanced antitumor activity compared to single modalities. nih.gov |

| Immunotherapy Combination | Immune Checkpoint Inhibitors (e.g., Pembrolizumab) | RLT-induced radiation may enhance the tumor's susceptibility to immune attack. | ¹⁷⁷Lu-PSMA-617 with pembrolizumab showed lasting responses in a subset of patients. ucsf.edu |

| DNA Repair Inhibition | PARP Inhibitors | Inhibiting DNA repair pathways can sensitize cancer cells to the DNA damage caused by RLT. | Preclinical studies show that combining ionizing radiation and DDR inhibitors impairs cancer cell growth. |

| Dual-Targeting Ligand | PSMA and Albumin | Improve pharmacokinetics by using blood albumin as a reservoir, potentially increasing tumor uptake and reducing kidney dose. | The ligand RPS-027 showed high tumor uptake with reduced kidney uptake in mouse models. itnonline.com |

| Combined RLT | Beta-emitter (¹⁷⁷Lu) on a small molecule + Alpha-emitter (²²⁵Ac) on an antibody | Leverage different targeting vehicles and radiation types to maximize tumor coverage and cell-killing potency. | A phase I/II trial (NCT04886986) is currently assessing this combination. nih.gov |

Advanced Preclinical Modeling Approaches (e.g., Patient-Derived Xenografts, Organoid Systems) for PSMA-ligand-1 Evaluation

To accurately predict the clinical potential of novel PSMA-targeted agents like PSMA-ligand-1, researchers are moving beyond traditional 2D cell cultures and cell line-derived xenografts (CDX). Advanced models such as patient-derived xenografts (PDX) and organoid systems are being increasingly adopted as they more faithfully recapitulate the complexity of human tumors. researchgate.net

Patient-Derived Xenografts (PDX): These models are created by implanting tumor tissue from a patient directly into an immunodeficient mouse. researchgate.net PDX models have been shown to preserve the genomic and transcriptomic characteristics of the original patient tumor, including its response to therapies like androgen deprivation. researchgate.netbiorxiv.org They provide a powerful in vivo platform to test the efficacy of PSMA-targeted therapies, both as single agents and in combination with other treatments like immunotherapy. championsoncology.com For example, the anti-tumor activity of a PSMA-directed T-cell engager was tested in a prostate cancer PDX model. championsoncology.com

Organoid Systems: These are three-dimensional (3D) cell cultures derived from patient tumors that can be grown in vitro. researchgate.net Tumor organoids mimic the micro-anatomy and cellular heterogeneity of the original tumor. researchgate.net They can be used for medium-throughput screening of various drugs to identify differential sensitivities, providing a preclinical tool to test responses to both standard and novel compounds. researchgate.net The cytotoxic effect of the alpha-emitter agent ²¹²Pb-NG001 was evaluated in a 3D multicellular tumor spheroid model, a system similar to organoids. nih.gov

These advanced models are crucial for evaluating new PSMA-ligand-1 constructs. They allow for a more robust assessment of tumor targeting, therapeutic efficacy, and potential resistance mechanisms in a system that better reflects the clinical setting, thereby facilitating the translation of the most promising agents into human trials. researchgate.netsnmjournals.org

| Preclinical Model | Description | Advantages for PSMA-Ligand Evaluation | Limitations |

|---|---|---|---|

| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines (e.g., LNCaP) are injected into immunodeficient mice to form tumors. | Relatively simple and reproducible; useful for initial assessments of tumor uptake and basic efficacy. snmjournals.org | Lacks the heterogeneity and microenvironment of patient tumors; may not accurately predict clinical response. |

| Patient-Derived Xenograft (PDX) | Patient tumor fragments are implanted directly into immunodeficient mice. | Preserves the histopathology, genetic profile, and heterogeneity of the original tumor; better predictor of clinical efficacy. researchgate.netbiorxiv.org | More time-consuming and expensive; requires immunodeficient mice, limiting studies of tumor-immune interactions. |

| Organoid / Spheroid Systems | 3D cell cultures derived from patient tumors or cell lines, grown in vitro. | Recapitulates tumor micro-architecture and cell-cell interactions; suitable for higher-throughput drug screening. nih.govresearchgate.net | Lacks a vascular system and the systemic interactions present in a whole organism. |

Q & A

Q. What are the critical chemical and functional properties of PSMA-ligand-1 for targeted radionuclide therapy?

PSMA-ligand-1 (PSMA-617) is a urea-based ligand modified to chelate therapeutic radioisotopes like lutetium-177. Its clinical utility depends on high PSMA-binding specificity and solubility in biocompatible solvents for intravenous administration. Researchers should validate solubility and stability under experimental conditions using techniques such as high-performance liquid chromatography (HPLC) and dynamic light scattering. Stability tests should mimic storage conditions (-20°C) to ensure compound integrity .

Q. What standardized protocols exist for synthesizing and purifying PSMA-ligand-1?

Synthesis involves conjugating a urea-based targeting moiety with a chelator (e.g., DOTA for lutetium-177). Purification typically employs reverse-phase HPLC with mass spectrometry for quality control. Researchers must report batch-specific purity (>95%) and characterize intermediates via nuclear magnetic resonance (NMR) to confirm structural fidelity. Cross-laboratory validation of synthesis protocols is recommended to minimize variability .

Q. How should PSMA-ligand-1 be stored to maintain stability for longitudinal studies?

Lyophilized PSMA-ligand-1 should be stored at -20°C in airtight, light-protected vials. Reconstituted solutions must be used immediately to prevent hydrolysis. Stability studies under accelerated conditions (e.g., 4°C and 25°C) can model degradation kinetics. Researchers should document thaw-freeze cycles and monitor degradation products using tandem mass spectrometry .

Q. What in vitro assays are recommended to evaluate PSMA-ligand-1 binding affinity?

Radioligand binding assays using PSMA-expressing cell lines (e.g., LNCaP) are standard. Competitive binding with ⁶⁸Ga-PSMA-11 can quantify half-maximal inhibitory concentration (IC₅₀). Surface plasmon resonance (SPR) provides kinetic data (kₒₙ/kₒff). Researchers should include controls for non-specific binding (e.g., PSMA-negative cell lines) and validate results across independent replicates .

Advanced Research Questions

Q. What mechanisms underlie the biodistribution heterogeneity of PSMA-ligand-1 in metastatic prostate cancer?

Heterogeneity may arise from variable PSMA expression, tumor vasculature, or off-target binding to salivary glands/kidneys. Preclinical studies should integrate quantitative PET/CT imaging with ex vivo gamma counting of dissected tissues. Computational modeling of pharmacokinetic-pharmacodynamic (PK-PD) relationships can identify dominant factors influencing uptake .

Q. How can chelator design be optimized for alternative radioisotopes (e.g., actinium-225) in PSMA-ligand-1 derivatives?

Chelators must balance isotope stability and release kinetics. For α-emitters like actinium-225, macropa or HEHA chelators offer improved in vivo retention. Researchers should compare labeling efficiency (radiochemical yield >90%) and conduct challenge assays with competing ions (e.g., Fe³⁺). Toxicity profiles (e.g., bone marrow uptake) must be assessed in murine models .

Q. How should contradictory clinical trial data on PSMA-ligand-1 efficacy in mCRPC be analyzed?

Contradictions may reflect differences in patient stratification, PSMA PET inclusion criteria, or prior therapies. Researchers should apply PRISMA-guided systematic reviews with meta-regression to identify moderators (e.g., PSA levels, lesion volume). Subgroup analyses stratified by PSMA avidity (SUVmax ≥10 vs. <10) and sensitivity analyses excluding outlier studies are critical .

Q. What methodologies enable dual PSMA-targeted imaging and therapy (theranostics) in a single experimental framework?

Co-administering diagnostic (⁶⁸Ga-PSMA-11) and therapeutic (¹⁷⁷Lu-PSMA-617) agents allows dosimetry-guided therapy. Researchers should use hybrid PET/MRI for real-time dose mapping and correlate tumor absorbed dose (Gy) with serum PSA changes. Adaptive trial designs (e.g., STEP) can personalize dosing intervals .

Q. How can PSMA-ligand-1 be integrated with immune checkpoint inhibitors in combination therapy studies?

Preclinical models should evaluate synergistic effects by co-administering anti-PD-1 antibodies and PSMA-ligand-1. Immune profiling (e.g., flow cytometry for CD8⁺ T cells) and transcriptomic analysis of irradiated tumors can elucidate mechanisms. Researchers must monitor adverse events (e.g., cytokine release syndrome) in phased dose-escalation trials .

Q. What strategies improve reproducibility in meta-analyses of PSMA-ligand-1 studies?

Adhere to PRISMA guidelines with explicit inclusion/exclusion criteria (e.g., only trials using RECIST 1.1). Document search strings (e.g., MeSH terms: "prostate cancer" AND "PSMA-ligand-1") across databases (PubMed, Embase). Use GRADE criteria to assess evidence quality and publish raw datasets in FAIR-aligned repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.